

# Spectroscopic data of "Octa-2,4,6-triene" (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Octa-2,4,6-triene

Cat. No.: B1174930

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## Spectroscopic Profile of Octa-2,4,6-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **octa-2,4,6-triene** (C<sub>8</sub>H<sub>12</sub>), a conjugated polyene. Due to the limited availability of experimentally-derived public data for this specific molecule, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles for conjugated systems.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **octa-2,4,6-triene**. These values are essential for the identification and characterization of this compound.

### Table 1: Mass Spectrometry Data

The mass spectrum of **octa-2,4,6-triene** is characterized by a distinct molecular ion peak and a fragmentation pattern typical for unsaturated hydrocarbons. The data presented here is based on electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
108	100	[M] <sup>+</sup> (Molecular Ion)
93	~80	[M-CH <sub>3</sub> ] <sup>+</sup>
79	~60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	~50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
67	~40	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	~30	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	~70	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
39	~50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Note: Relative intensities are approximate and can vary based on experimental conditions.

## Table 2: Predicted <sup>1</sup>H NMR Spectral Data

The predicted <sup>1</sup>H NMR spectrum of (2E,4E,6E)-**octa-2,4,6-triene** in CDCl<sub>3</sub> is expected to show signals in the olefinic region, characteristic of protons on carbon-carbon double bonds. The conjugation of the polyene system leads to a downfield shift of these protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1, H8 (CH <sub>3</sub> )	1.7 - 1.9	Doublet	~6-7
H2, H7	5.5 - 5.8	Doublet of Quartets	~15, ~6-7
H3, H6	6.0 - 6.3	Doublet of Doublets	~15, ~10
H4, H5	5.9 - 6.2	Multiplet	-

Note: These are predicted values. Actual chemical shifts and coupling constants can be influenced by the specific stereoisomer and solvent.

## Table 3: Predicted <sup>13</sup>C NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum for (2E,4E,6E)-**octa-2,4,6-triene** will primarily feature signals in the  $\text{sp}^2$  hybridized carbon region.

Carbon Assignment	Predicted Chemical Shift (ppm)
C1, C8 ( $\text{CH}_3$ )	15 - 20
C2, C7	125 - 135
C3, C6	130 - 140
C4, C5	128 - 138

Note: These are predicted values. The exact chemical shifts are dependent on the molecular geometry and solvent.

## Table 4: Predicted Infrared (IR) Absorption Data

The IR spectrum of **octa-2,4,6-triene** is expected to display characteristic absorption bands for C-H and C=C bonds in a conjugated system.

Frequency Range ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
3100 - 3000	=C-H Stretch	Medium
2975 - 2850	C-H Stretch (Alkyl)	Medium-Strong
1680 - 1640	C=C Stretch (Conjugated)	Medium-Weak
1000 - 650	=C-H Bend (Out-of-plane)	Strong

Note: The intensity of the C=C stretching vibration in conjugated systems can be variable.

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- A sample of approximately 5-10 mg of **octa-2,4,6-triene** is dissolved in about 0.5-0.7 mL of a deuterated solvent.
- For non-polar compounds like **octa-2,4,6-triene**, deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice.
- The solution is transferred to a 5 mm NMR tube.
- The sample should be free of particulate matter to ensure optimal spectral resolution.

#### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  nuclei.
- For a standard  $^1\text{H}$  NMR spectrum, 16 to 64 scans are typically acquired.
- For a  $^{13}\text{C}$  NMR spectrum, a significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- As **octa-2,4,6-triene** is a liquid at room temperature, the spectrum can be obtained from a neat sample.<sup>[1]</sup>
- A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.<sup>[1][2]</sup>
- The plates are pressed together to form a thin liquid film.<sup>[2]</sup>

#### Data Acquisition:

- The salt plates are placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the empty salt plates is recorded.
- The sample spectrum is then recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

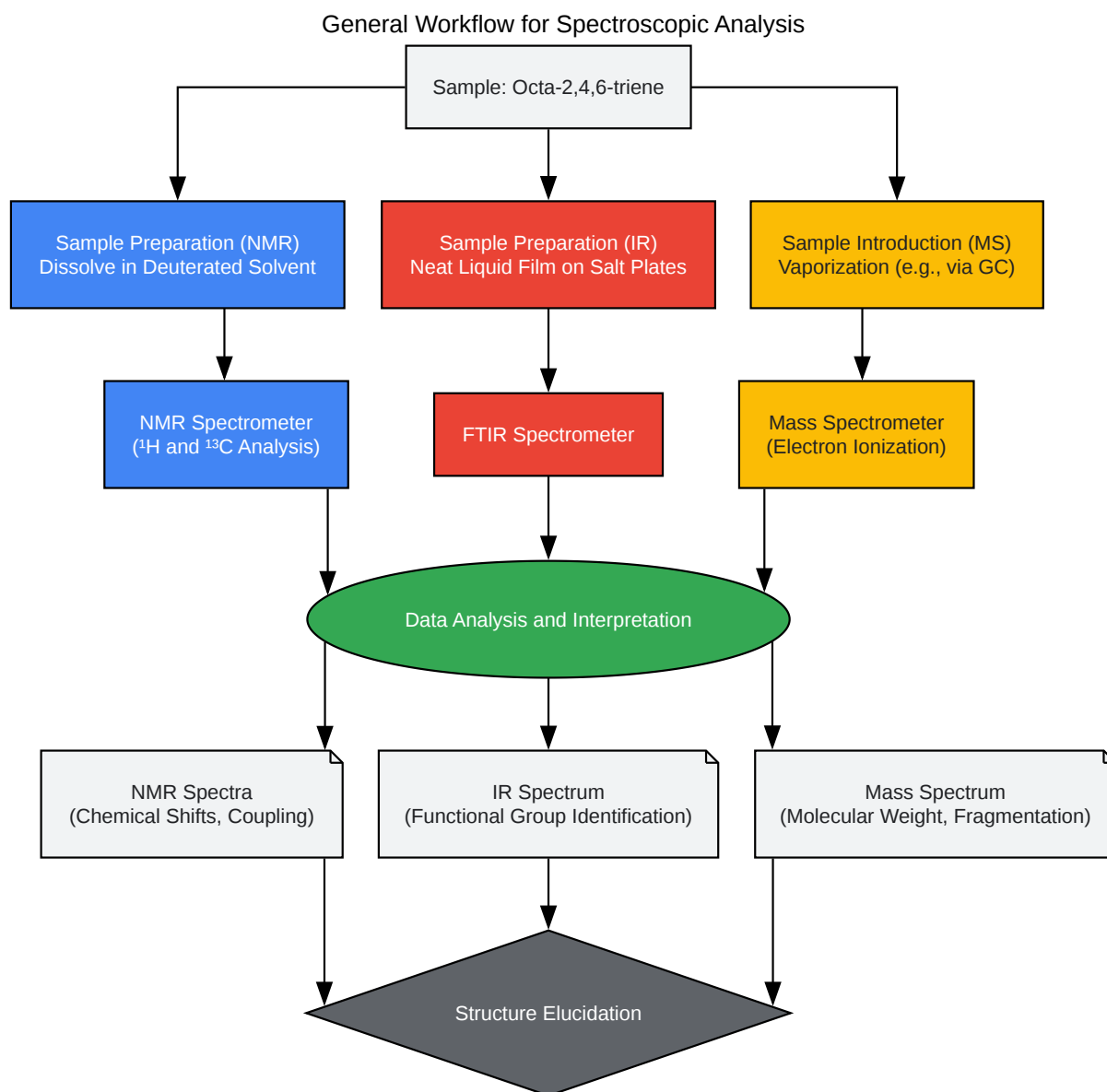
- A small amount of the volatile sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[3]</sup><sup>[4]</sup>
- This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), which is a radical cation.<sup>[4]</sup>

Mass Analysis and Detection:

- The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector measures the abundance of each ion at a specific  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **octa-2,4,6-triene**.



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Caption: Workflow for Spectroscopic Analysis.

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